2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione
Description
2-(4-Bromophenyl)-5-tert-butyl-1λ⁶,3-dithiane-1,1-dione is a sulfur-containing heterocyclic compound featuring a 1,3-dithiane core modified with two sulfone groups (1,1-dione) and substituted at the 2- and 5-positions with a 4-bromophenyl group and a tert-butyl group, respectively. The 4-bromophenyl moiety introduces electronic effects (e.g., electron-withdrawing) and steric bulk, and the tert-butyl group further increases steric hindrance, which may influence solubility and crystallinity .
Synthetic routes for analogous compounds (e.g., Claisen–Schmidt condensation, Michael addition) suggest that this compound could be synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., 40°C, as seen in related syntheses) .
Properties
CAS No. |
144525-78-0 |
|---|---|
Molecular Formula |
C14H19BrO2S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane 1,1-dioxide |
InChI |
InChI=1S/C14H19BrO2S2/c1-14(2,3)11-8-18-13(19(16,17)9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
InChI Key |
IJKRHHHEKXKPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CSC(S(=O)(=O)C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione typically involves the reaction of 4-bromobenzaldehyde with tert-butylthiol in the presence of a base, followed by cyclization to form the dithiane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of sulfur-containing heterocycles on biological systems
Medicine: The compound’s ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry. It can be used to synthesize new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Dithiane-Dione Derivatives
The 1,3-dithiane-1,1-dione core is rare in literature, but related sulfone-containing heterocycles (e.g., thiazolidine-1,1-diones) provide insight. Key comparisons include:
Key Observations :
- Steric Effects: The tert-butyl group in the target compound likely enhances solubility in non-polar solvents compared to smaller substituents (e.g., methyl or halogens) .
- Electronic Effects : The 4-bromophenyl group’s electron-withdrawing nature may stabilize negative charges on the sulfone groups, increasing reactivity in nucleophilic environments .
- Synthetic Complexity : Dithiane-dione derivatives require precise control of sulfonation and cyclization steps, whereas thiazolidine-diones () are simpler to functionalize due to their smaller ring size .
Substituent Variants in Bromophenyl-Containing Compounds
Compounds with 4-bromophenyl groups exhibit diverse applications. For example:
Comparison Table :
Research Findings and Implications
Biological Activity
Introduction
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is a compound belonging to the dithiane family, characterized by its unique structural features that include a bromophenyl group, a tert-butyl substituent, and a dione functional group. The presence of the bromine atom enhances its reactivity, while the tert-butyl group contributes to its steric properties and solubility. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action.
The molecular formula of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is . The compound's structure can be summarized as follows:
- Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.
- Tert-butyl Group : Provides steric bulk, influencing solubility and bioavailability.
- Dione Functional Group : Implicated in various chemical transformations and biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions tailored to introduce the bromophenyl and tert-butyl groups effectively. The specific methodologies can vary but often utilize established synthetic routes for dithianes.
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antioxidant Activity : Dithianes are known for their ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Properties : The presence of halogen atoms has been linked to increased antimicrobial efficacy against certain pathogens.
Comparative Analysis with Analog Compounds
The biological activity can be influenced by substituents on the phenyl ring. A comparison of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione with structurally similar compounds reveals insights into how variations affect activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione | Chlorine instead of Bromine | Varies in reactivity |
| 2-(4-Methylphenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione | Methyl group instead of Bromine | Reduced activity |
| 2-(Phenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione | No halogen substitution | Simplified structure may alter properties |
This table underscores how the presence of different substituents can significantly affect both chemical behavior and biological activity.
Case Studies
Several studies have examined the biological activity of related compounds:
- Antioxidant Studies : Research has shown that dithianes can protect against oxidative damage in cellular models. For instance, a study demonstrated that derivatives with electron-withdrawing groups exhibited enhanced radical-scavenging activity.
- Antimicrobial Testing : In vitro assays have indicated that compounds containing bromine and bulky substituents like tert-butyl exhibit potent antimicrobial properties against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
